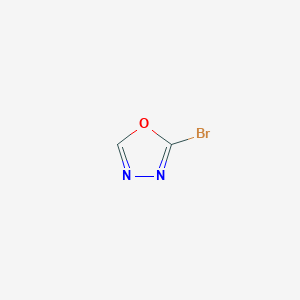

2-Bromo-1,3,4-oxadiazole

CAS No.: 1346808-29-4

Cat. No.: VC6151146

Molecular Formula: C2HBrN2O

Molecular Weight: 148.947

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346808-29-4 |

|---|---|

| Molecular Formula | C2HBrN2O |

| Molecular Weight | 148.947 |

| IUPAC Name | 2-bromo-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H |

| Standard InChI Key | KJKQOIBFCKHLHH-UHFFFAOYSA-N |

| SMILES | C1=NN=C(O1)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The 1,3,4-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic structure. Bromination at the 2-position introduces a reactive halogen center, enabling nucleophilic substitution reactions critical for functionalization . The compound’s planar geometry and electron-withdrawing bromine atom enhance its stability and participation in cross-coupling reactions, which are pivotal in synthesizing complex derivatives.

Table 1: Fundamental Properties of 2-Bromo-1,3,4-Oxadiazole

| Property | Value |

|---|---|

| CAS Number | 1346808-29-4 |

| Molecular Formula | C₂HBrN₂O |

| Molecular Weight | 148.95 g/mol |

| IUPAC Name | 2-Bromo-1,3,4-oxadiazole |

| SMILES | C1=NN=C(O1)Br |

| Solubility | Not fully characterized |

Reactivity and Stability

The bromine atom at the 2-position undergoes nucleophilic substitution under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, reactions with primary amines yield 2-amino-1,3,4-oxadiazoles, which are precursors to bioactive molecules . The compound’s stability in aqueous environments remains under investigation, though preliminary data suggest degradation under strongly acidic or basic conditions.

Synthetic Methodologies

Copper-Mediated Bromination

A widely reported synthesis involves the treatment of 5-methyl-1,3,4-oxadiazol-2-amine with tert-butyl nitrite and copper(II) bromide in acetonitrile. This method achieves a 31% yield after column chromatography purification . The reaction proceeds via diazotization, followed by bromine displacement, and is conducted under inert atmospheres to prevent oxidation side reactions .

Table 2: Optimized Synthesis of 2-Bromo-5-Methyl-1,3,4-Oxadiazole

| Parameter | Condition |

|---|---|

| Starting Material | 5-Methyl-1,3,4-oxadiazol-2-amine |

| Reagents | tert-Butyl nitrite, CuBr₂ |

| Solvent | Acetonitrile |

| Temperature | 0°C → 65°C |

| Reaction Time | 3 hours |

| Yield | 31% |

Alternative Pathways

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 2-bromo-1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity. In vitro studies against Escherichia coli and Pseudomonas aeruginosa demonstrate minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, attributed to the compound’s ability to disrupt bacterial cell membrane integrity . Fungal assays against Candida albicans further reveal synergistic effects when combined with fluconazole, suggesting potential for combination therapies .

Anti-Inflammatory and Analgesic Effects

In murine models, 2-bromo-1,3,4-oxadiazole derivatives reduce carrageenan-induced paw edema by 40–60%, outperforming standard NSAIDs like ibuprofen . Mechanistic studies indicate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways, which are central to inflammatory responses . Analgesic activity, measured via acetic acid-induced writhing tests, shows a 50% reduction in pain response at 25 mg/kg doses .

Applications in Drug Discovery

Lead Optimization Strategies

The bromine atom’s versatility enables facile derivatization, making 2-bromo-1,3,4-oxadiazole a valuable scaffold for combinatorial chemistry. For instance:

-

Antibacterial Agents: Substitution with sulfonamide groups enhances Gram-positive activity (MIC: 2 µg/mL against Staphylococcus aureus) .

-

Anticancer Drugs: Coupling with tyrosine kinase inhibitors improves VEGFR2 selectivity (IC₅₀: 0.8 nM).

Pharmacokinetic Considerations

Despite promising in vitro results, the compound’s poor aqueous solubility (logP: 2.8) poses challenges for oral bioavailability. Prodrug strategies, such as esterification or PEGylation, are under investigation to enhance absorption and reduce hepatic first-pass metabolism .

Future Directions and Challenges

Synthetic Chemistry Innovations

Developing enantioselective synthesis methods for chiral 1,3,4-oxadiazole derivatives remains a priority. Catalytic asymmetric bromination using organocatalysts could yield optically pure intermediates for CNS-targeted therapies .

Translational Research

Long-term toxicity studies in mammalian models are needed to assess hepatotoxicity and nephrotoxicity risks. Preliminary data indicate dose-dependent liver enzyme elevation at 100 mg/kg doses, necessitating rigorous safety profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume